4-Chloro-9-methyl-2,9-dihydro-1H-carbazole-3-carbaldehyde
Overview
Description
4-Chloro-9-methyl-2,9-dihydro-1H-carbazole-3-carbaldehyde is a chemical compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-9-methyl-2,9-dihydro-1H-carbazole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of an acid catalyst like methanesulfonic acid under reflux conditions to form the tricyclic indole structure . Subsequent chlorination and formylation steps yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. Large-scale production would require stringent control of reaction conditions, purification processes, and safety measures to handle the reactive intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-9-methyl-2,9-dihydro-1H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: 4-Chloro-9-methyl-2,9-dihydro-1H-carbazole-3-carboxylic acid
Reduction: 4-Chloro-9-methyl-2,9-dihydro-1H-carbazole-3-methanol
Substitution: Various substituted carbazole derivatives depending on the nucleophile used
Scientific Research Applications
4-Chloro-9-methyl-2,9-dihydro-1H-carbazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex carbazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-Chloro-9-methyl-2,9-dihydro-1H-carbazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to intercalate with DNA, inhibit enzymes, or modulate receptor activity. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
9-Methyl-2,9-dihydro-1H-carbazole-3-carbaldehyde: Lacks the chloro substituent, which may affect its reactivity and biological activity.
4-Chloro-2,9-dihydro-1H-carbazole-3-carbaldehyde: Lacks the methyl group, which can influence its chemical properties and interactions.
Uniqueness
4-Chloro-9-methyl-2,9-dihydro-1H-carbazole-3-carbaldehyde is unique due to the presence of both chloro and methyl substituents, which can enhance its reactivity and biological activity compared to its analogs. These substituents can also influence the compound’s solubility, stability, and overall chemical behavior.
Properties
IUPAC Name |
4-chloro-9-methyl-1,2-dihydrocarbazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-16-11-5-3-2-4-10(11)13-12(16)7-6-9(8-17)14(13)15/h2-5,8H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LREREXKWGCANDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C31)C(=C(CC2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383962 | |
Record name | 4-CHLORO-9-METHYL-2,9-DIHYDRO-1H-CARBAZOLE-3-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173594-86-0 | |
Record name | 4-CHLORO-9-METHYL-2,9-DIHYDRO-1H-CARBAZOLE-3-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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